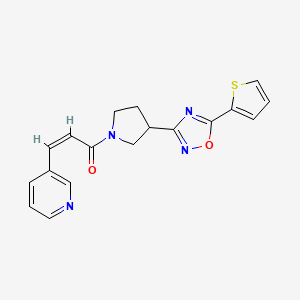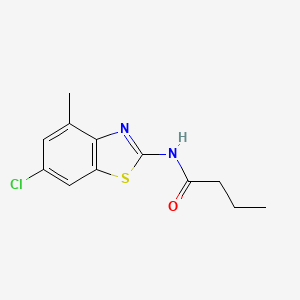
6-Cloro-N-(prop-2-in-1-il)piridazina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 6-position and a prop-2-yn-1-yl group at the N-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to the corresponding amide by reacting it with prop-2-yn-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of 6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-yn-1-yl group.
Cyclization Reactions: The presence of the prop-2-yn-1-yl group allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce a range of heterocyclic compounds .
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: This compound has a similar structure but with a pyridine ring instead of a pyridazine ring.
6-Chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide: Another similar compound with a pyridine ring and a prop-2-yn-1-yl group.
Uniqueness
6-Chloro-N-(prop-2-yn-1-yl)pyridazine-3-carboxamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical properties and reactivity compared to similar compounds with pyridine rings. This uniqueness makes it valuable for specific research applications and chemical synthesis .
Propiedades
IUPAC Name |
6-chloro-N-prop-2-ynylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-2-5-10-8(13)6-3-4-7(9)12-11-6/h1,3-4H,5H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHYUAQXZPPLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=NN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2414860.png)


![5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2414864.png)

![6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2414867.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2414871.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B2414873.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2414874.png)


